

2-Cyclopropyl-2-oxoacetic acid structural analysis

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Compound of Interest

Compound Name: 2-Cyclopropyl-2-oxoacetic acid

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An In-depth Technical Guide to the Structural Analysis of **2-Cyclopropyl-2-oxoacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropyl-2-oxoacetic acid is a pivotal chemical scaffold, drawing significant attention in medicinal chemistry and drug discovery for its unique combination of a strained cyclopropyl ring and a reactive α -keto acid moiety. The incorporation of the cyclopropyl group into drug candidates can enhance metabolic stability, binding affinity, and potency.^{[1][2][3]} This guide provides a comprehensive framework for the definitive structural analysis of this molecule, moving beyond procedural steps to explain the scientific rationale behind the application of core analytical techniques. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build an unassailable structural dossier, ensuring the integrity of research and development programs that utilize this valuable building block.

Physicochemical Profile and Structural Significance

A foundational understanding of **2-cyclopropyl-2-oxoacetic acid**'s properties is essential for its effective application and analysis. The molecule's character is dominated by the interplay between its two key functional groups.

- The Cyclopropyl Ring: This three-membered carbocycle is notable for its high ring strain and unique electronic properties. The C-C bonds exhibit enhanced π -character, influencing the molecule's conformation and electronic interactions.^[1] In a pharmaceutical context, this ring is often introduced to lock a molecule into a specific bioactive conformation, improve metabolic resistance by shielding adjacent groups from enzymatic degradation, and enhance membrane permeability.^{[1][2]}
- The α -Keto Acid Moiety: This feature imparts significant reactivity and functionality. The carboxylic acid group provides a handle for forming salts or esters and can engage in crucial hydrogen bonding interactions with biological targets. The adjacent ketone is an electrophilic center, susceptible to nucleophilic attack, a property that can be exploited in covalent inhibitor design.

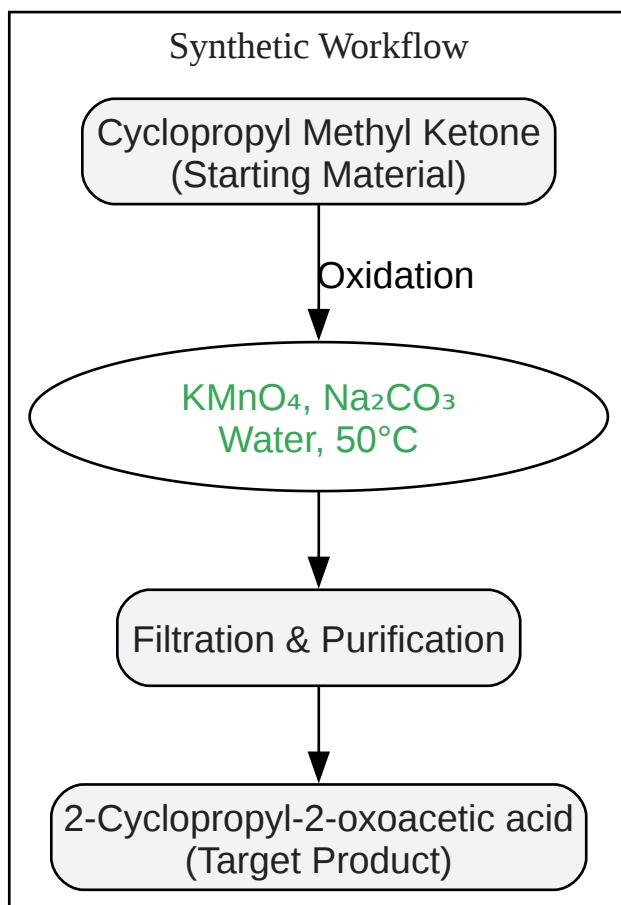
These structural elements dictate the molecule's physical and chemical behavior, summarized below.

Property	Value	Source
CAS Number	13885-13-7	[4][5][6]
Molecular Formula	C ₅ H ₆ O ₃	[4][5][6]
Molecular Weight	114.10 g/mol	[4][6]
Appearance	Colorless to light yellow liquid or white solid	[4][5]
Boiling Point	195.2±7.0 °C at 760 mmHg	[5]
Density	~1.442 g/cm ³	[4][5]
pKa (Predicted)	2.57±0.54	[4]
Storage	Sealed in dry, Room Temperature or 2-8°C	[4]

Context: A Common Synthetic Pathway

While numerous synthetic routes exist, a prevalent method for producing **2-cyclopropyl-2-oxoacetic acid** is through the oxidation of a more common starting material, cyclopropyl

methyl ketone.^[4] Understanding the synthesis provides context for potential impurities and validates the expected molecular structure. The causality is straightforward: a strong oxidizing agent like potassium permanganate (KMnO_4) is required to convert the methyl group into a carboxylic acid while leaving the stable cyclopropyl ring intact.



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Caption: High-level overview of a common synthesis route.

The Analytical Triad: A Multi-Pronged Approach to Structural Verification

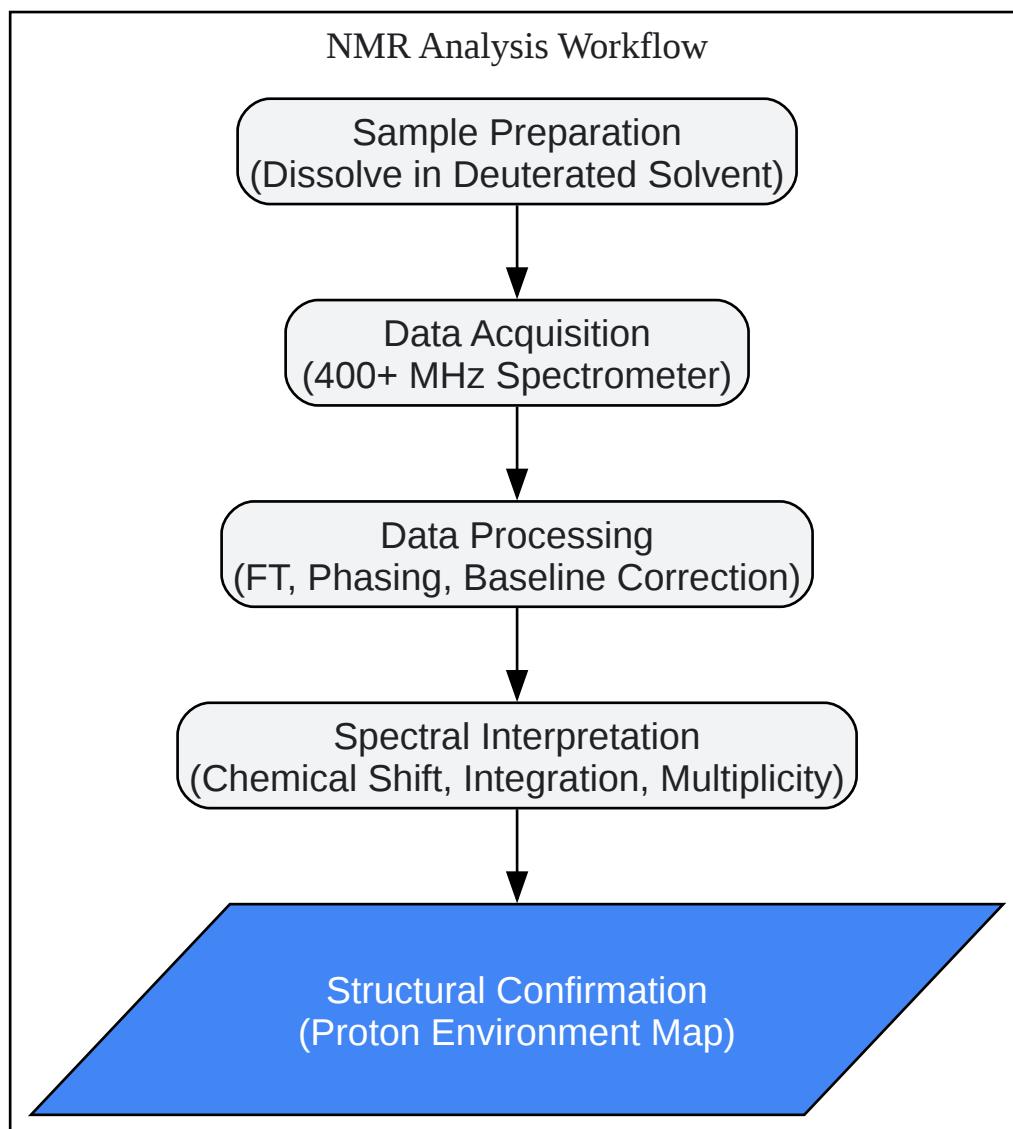
No single technique can provide absolute structural proof. A robust analytical strategy relies on the orthogonal and complementary nature of several methods. Here, we detail the core triad for analyzing **2-cyclopropyl-2-oxoacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: NMR is the primary tool for confirming the carbon-hydrogen framework of the molecule. For this specific structure, ^1H NMR is invaluable for verifying the presence and integrity of the cyclopropyl ring, which has a highly characteristic spectroscopic signature. The strained ring geometry forces the methylene protons into distinct magnetic environments, leading to complex splitting patterns, while the unique methine proton is shifted further downfield by the adjacent carbonyl group.

Self-Validating Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-cyclopropyl-2-oxoacetic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , MeOD , or D_2O). **Causality:** Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Ensure the instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field magnet is recommended for better signal dispersion.
- **Data Processing:** Fourier transform the raw data. Phase the resulting spectrum and perform a baseline correction.
- **Spectral Interpretation:** Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and splitting patterns (multiplicity) to assign signals to the specific protons in the molecule.
 - **Expected Signals:** Based on literature data, one expects two main groups of signals: a multiplet for the single methine proton (CH) adjacent to the carbonyl, and another complex multiplet for the four methylene protons (CH_2) of the cyclopropyl ring.^[4] For example, in CD_3OD , signals are observed around δ 2.49-2.43 (1H, m) and δ 1.06-0.98 (4H, m).^[4]



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Caption: Standardized workflow for NMR-based structural verification.

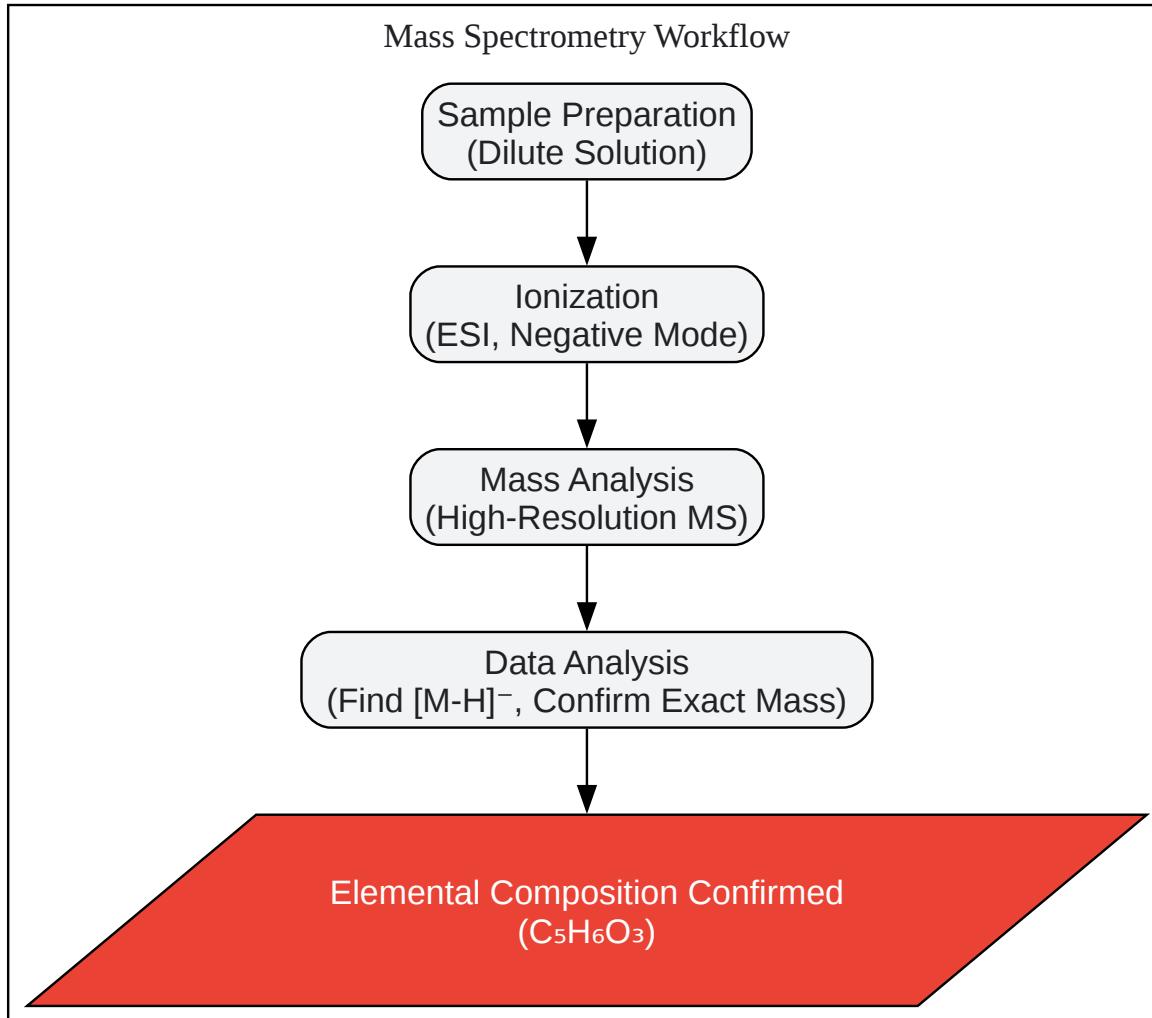
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: MS provides the exact molecular weight and, with high-resolution instruments, the elemental formula. This is a critical, non-negotiable step to confirm that the compound has the expected atomic composition ($C_5H_6O_3$). Electrospray ionization (ESI) is a

preferred technique for this molecule due to its polarity and the presence of an acidic proton, which readily allows for the formation of ions in solution.

Self-Validating Protocol: High-Resolution ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~10-100 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile/water. Causality: Dilute solutions prevent signal saturation and ion suppression effects.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.
- Ionization Mode: Set the instrument to operate in negative ion mode. Causality: The carboxylic acid group is easily deprotonated to form a stable $[\text{M}-\text{H}]^-$ ion, which is often the most abundant and easily interpretable signal.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
- Data Analysis:
 - Identify the peak corresponding to the $[\text{M}-\text{H}]^-$ ion. For $\text{C}_5\text{H}_6\text{O}_3$, the expected monoisotopic mass is 114.0317 Da. The $[\text{M}-\text{H}]^-$ ion should therefore appear at an m/z of 113.0244.[\[6\]](#)
 - Use the instrument's software to calculate the elemental formula from the exact mass and compare it to the theoretical formula. A mass accuracy of <5 ppm provides high confidence in the assignment.



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Caption: Workflow for confirming molecular weight and formula via MS.

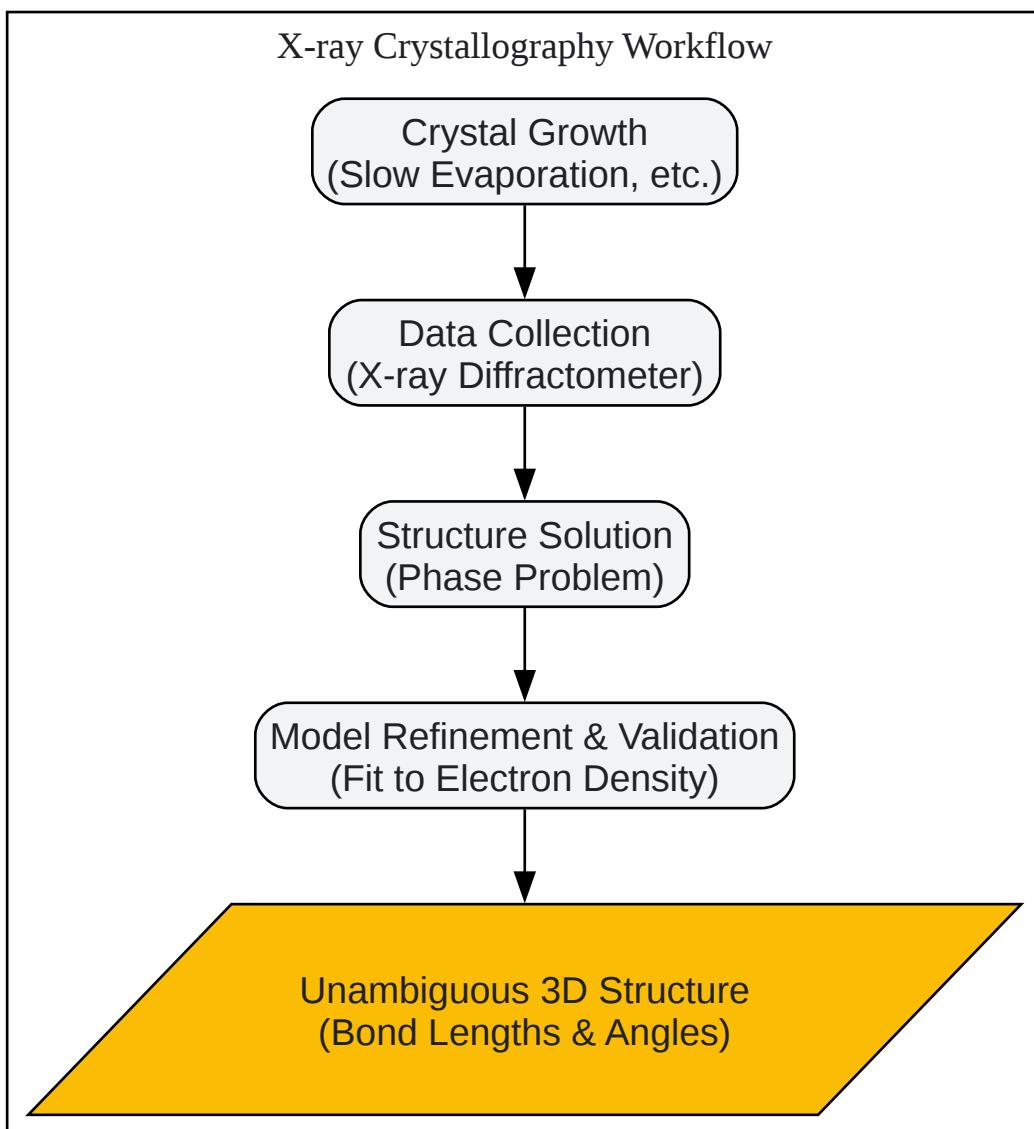
X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR and MS establish connectivity and formula, X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state.^{[7][8]} This technique is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions. For a molecule intended for drug development, understanding its solid-state conformation and packing can be critical for formulation and polymorphism studies. The primary challenge is experimental: obtaining a single, high-quality

crystal suitable for diffraction, which can be difficult for a small molecule that may be a liquid or low-melting solid at room temperature.

Self-Validating Protocol: Single-Crystal X-ray Diffraction

- Crystallization: The most critical and often challenging step. Grow single crystals of the compound. Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened.
- Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
- Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. Expose the crystal to a monochromatic X-ray beam and rotate it to collect a full sphere of diffraction data.
[7]
- Structure Solution and Refinement:
 - Process the diffraction pattern to determine the unit cell dimensions and space group.
 - Use direct methods or other algorithms to solve the phase problem and generate an initial electron density map.
 - Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.
- Validation: The final refined structure is validated using metrics like the R-factor (agreement factor) and by checking for any unusual bond lengths or angles. The result is a definitive 3D model of the molecule.



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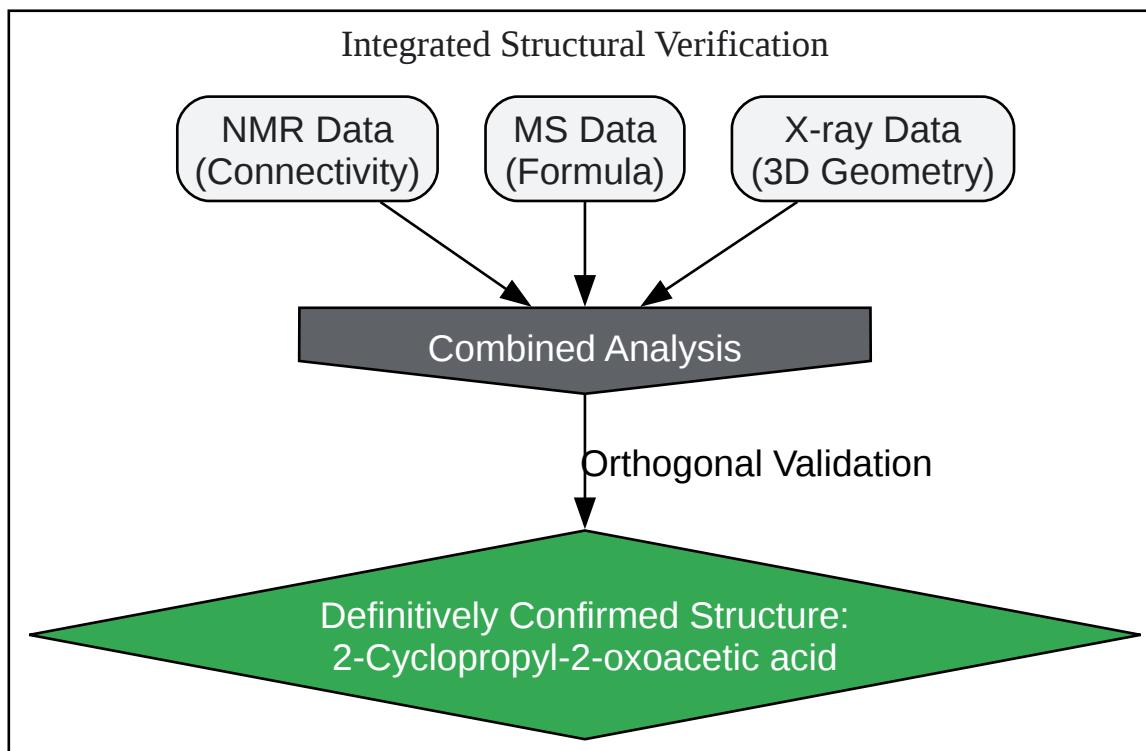
Caption: The definitive workflow for 3D structural determination.

Integrated Data Analysis: From Spectrum to Structure

The true power of this analytical approach lies in integrating the data from each technique. Each result cross-validates the others, building a self-consistent and irrefutable structural assignment.

Analytical Technique	Primary Information Provided	Role in Confirmation
¹ H NMR Spectroscopy	Carbon-Hydrogen Framework, Proton Ratios	Confirms presence and connectivity of the cyclopropyl ring and adjacent methine proton.
Mass Spectrometry	Molecular Weight, Elemental Formula	Confirms the exact mass and atomic composition (C ₅ H ₆ O ₃).
X-ray Crystallography	3D Atomic Arrangement, Bond Lengths/Angles	Provides absolute, unambiguous proof of structure and conformation in the solid state.

This integrated logic ensures that the identity and purity of **2-cyclopropyl-2-oxoacetic acid** are established beyond any reasonable doubt, a critical requirement before its inclusion in advanced drug discovery programs.



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Caption: Logical flow of integrating orthogonal analytical data.

Safety and Handling

As a laboratory chemical, proper handling is paramount. Safety data sheets indicate that **2-cyclopropyl-2-oxoacetic acid** and related compounds are irritants.[\[9\]](#)

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust.[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[\[9\]](#)[\[11\]](#) If inhaled, move to fresh air.[\[10\]](#) Seek medical attention if irritation persists.

Conclusion

The structural analysis of **2-cyclopropyl-2-oxoacetic acid** is a clear demonstration of modern analytical chemistry principles. By synergistically applying NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can achieve an unambiguous and robust characterization. This analytical rigor is not merely academic; it is a prerequisite for ensuring the quality, reproducibility, and ultimate success of drug discovery programs that rely on this versatile and high-value chemical building block.

References

- **2-Cyclopropyl-2-oxoacetic Acid** CAS 13885-13-7. Home Sunshine Pharma. [\[Link\]](#)
- **2-Cyclopropyl-2-oxoacetic acid** | C5H6O3 | CID 12211938.
- X Ray Crystallography.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
- (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

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Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Cyclopropyl-2-oxoacetic acid CAS#: 13885-13-7 [m.chemicalbook.com]
- 5. 2-Cyclopropyl-2-oxoacetic Acid CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2-Cyclopropyl-2-oxoacetic acid | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
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